(R)-2-Amino-2-carboxyethylmethanethiosulfonate
Overview
Description
®-2-Amino-2-carboxyethylmethanethiosulfonate is a chemical compound that features both amino and carboxyl functional groups, along with a methanethiosulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-carboxyethylmethanethiosulfonate typically involves the reaction of ®-2-amino-2-carboxyethylmethanethiol with a sulfonating agent. One common method is to react ®-2-amino-2-carboxyethylmethanethiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of ®-2-Amino-2-carboxyethylmethanethiosulfonate may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-carboxyethylmethanethiosulfonate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonate group can be reduced to a thiol group.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amino or carboxyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amino or carboxyl derivatives.
Scientific Research Applications
®-2-Amino-2-carboxyethylmethanethiosulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-carboxyethylmethanethiosulfonate involves its interaction with biological molecules through its functional groups. The amino and carboxyl groups can form hydrogen bonds and ionic interactions, while the methanethiosulfonate moiety can participate in redox reactions. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-carboxyethylmethanethiol: Lacks the sulfonate group but has similar amino and carboxyl functionalities.
®-2-Amino-2-carboxyethylsulfonic acid: Contains a sulfonic acid group instead of a methanethiosulfonate moiety.
®-2-Amino-2-carboxyethylmethanesulfonate: Similar structure but with a methanesulfonate group.
Uniqueness
®-2-Amino-2-carboxyethylmethanethiosulfonate is unique due to the presence of the methanethiosulfonate group, which imparts distinct chemical reactivity and potential applications. This compound’s ability to undergo redox reactions and form disulfide bonds makes it particularly valuable in biochemical studies and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3-methylsulfonylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S2/c1-11(8,9)10-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGAHEAQVIFZHB-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308037 | |
Record name | S-(Methylsulfonyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351422-29-2 | |
Record name | S-(Methylsulfonyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351422-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-(Methylsulfonyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.